molecular formula C23H22N2O3 B193105 5-(N,N-Dibenzylglycyl)salicylamide CAS No. 30566-92-8

5-(N,N-Dibenzylglycyl)salicylamide

Cat. No.: B193105
CAS No.: 30566-92-8
M. Wt: 374.4 g/mol
InChI Key: DNLPQXRWAKCKPX-UHFFFAOYSA-N
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Description

5-(N,N-Dibenzylglycyl)salicylamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a dibenzylamino group attached to an acetyl group, which is further connected to a hydroxybenzamide structure

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dibenzylamino group and the acetyl group in its structure .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should focus on these aspects to better understand the compound’s behavior over time .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide in animal models

Metabolic Pathways

The metabolic pathways involving 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide are not well-defined. It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-Dibenzylglycyl)salicylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Dibenzylamine: Dibenzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The dibenzylamine is then acetylated using acetic anhydride to form N-acetyl dibenzylamine.

    Coupling with 2-Hydroxybenzamide: The N-acetyl dibenzylamine is coupled with 2-hydroxybenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(N,N-Dibenzylglycyl)salicylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(2-(Dibenzylamino)acetyl)-2-ketobenzamide.

    Reduction: Formation of 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(N,N-Dibenzylglycyl)salicylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzoate
  • 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzyl alcohol
  • 5-(2-(Dibenzylamino)acetyl)-2-ketobenzamide

Uniqueness

5-(N,N-Dibenzylglycyl)salicylamide is unique due to its specific structural features, such as the presence of both dibenzylamino and hydroxybenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLPQXRWAKCKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184651
Record name 5-((Bis(benzyl)amino)acetyl)salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30566-92-8
Record name 5-[2-[Bis(phenylmethyl)amino]acetyl]-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30566-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((Bis(benzyl)amino)acetyl)salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030566928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((Bis(benzyl)amino)acetyl)salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[[bis(benzyl)amino]acetyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromoacetyl salicylamide (515 g) was added to a stirred solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 l). The mixture was heated at reflux for one hour and the dibenzylamine hydrobromide was filtered and dried. The filtrate was allowed to cool, when the crude product crystallised. This was filtered off, dried, and recrystallised from ethyl acetate, (5 l), to give 5-(N,N-dibenzylglycyl)salicylamide as an off-white solid (336 g), m.p. 168°.
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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